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Compound of Interest

Compound Name:
3-(propoxymethyl)-1-propyl-1H-

pyrazole

CAS No.: 1856030-05-1

Cat. No.: B2946073

Get Quote

Executive Summary
The pyrazole ring (

) is recognized as a "privileged scaffold" in medicinal chemistry due to its distinct electronic
properties, high stability, and capacity for multiple hydrogen-bonding interactions.[1][2] From
the foundational success of Celecoxib (COX-2 inhibitor) to recent FDA approvals like
Pirtobrutinib (BTK inhibitor, 2023) and Asciminib (BCR-ABL1 inhibitor), this heterocycle remains
central to modern drug design.

This guide provides a technical deep-dive into the biological evaluation of novel pyrazole

derivatives. It moves beyond generic descriptions, offering rigorous mechanistic insights, self-

validating experimental protocols, and comparative data analysis for three primary therapeutic

areas: Anticancer (Kinase Inhibition), Anti-inflammatory (COX-2 Selectivity), and Antimicrobial

(DNA Gyrase Targeting).

The Pharmacophore: Structural Basis of Activity
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The biological versatility of pyrazoles stems from their ability to act as bioisosteres for phenols

and amides.

H-Bonding: The unsubstituted N-H (donor) and the pyridine-like nitrogen (acceptor) allow for

bidentate binding within enzyme active sites (e.g., the ATP-binding pocket of kinases).

Tautomerism: The rapid interconversion between 1H- and 2H-tautomers allows the molecule

to adapt to different protein pockets, optimizing

.

Rigidity: When fused with other rings (e.g., pyrazolo[3,4-d]pyrimidines), the scaffold enforces

a planar conformation essential for intercalating DNA or fitting into narrow hydrophobic clefts.

Anticancer Activity: Dual EGFR/VEGFR Targeting
Novel pyrazole derivatives are increasingly designed as dual inhibitors. By targeting both the

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor

(VEGFR-2), these molecules simultaneously block tumor proliferation and angiogenesis.

Mechanistic Pathway
The pyrazole moiety typically functions as the "hinge binder," forming hydrogen bonds with

specific residues (e.g., Met793 in EGFR) in the ATP-binding cleft. This competitive inhibition

prevents autophosphorylation and shuts down downstream RAS/RAF/MEK signaling.

Figure 1: Mechanism of Pyrazole-Mediated Kinase Inhibition
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Caption: Competitive binding of pyrazole derivatives to the ATP pocket blocks phosphorylation,

halting proliferation and inducing apoptosis.
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Comparative Potency Data
Recent studies (e.g., Frontiers in Chemistry, 2020) have highlighted fused pyrazole derivatives

with potency exceeding standard care drugs like Erlotinib.

Table 1: IC50 Values of Novel Pyrazole Derivatives vs. Standards

Compound ID Scaffold Type
Target: EGFR (

)

Target:
VEGFR-2 (

)

Reference

Cmpd 3
Pyrazolo-

pyrimidine
0.06 0.95 [1]

Cmpd 9
Dihydropyrano-

pyrazole
0.35 0.22 [1]

Cmpd 12
Pyrazolo[3,4-

d]pyrimidine
0.18 0.28 [1]

Erlotinib
Standard

(Quinazoline)
0.13 > 1.0 [1]

Sorafenib
Standard (Bi-aryl

urea)
2.50 0.09 [1]

Analysis: Compound 3 demonstrates a 2-fold increase in potency against EGFR compared to

Erlotinib, attributed to an additional H-bond interaction provided by the 5-imino group on the

pyrazole ring.[3]

Anti-inflammatory Activity: COX-2 Selectivity
The "Holy Grail" of NSAID development is high selectivity for COX-2 (inducible, pro-

inflammatory) over COX-1 (constitutive, gastro-protective) to minimize gastric ulceration.

Structural Logic
The COX-2 active site contains a secondary hydrophobic side pocket (valine substitution) that

is absent in COX-1 (isoleucine). Bulky substituents (e.g., trifluoromethyl or aryl groups) at the
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N1 or C3 position of the pyrazole ring are designed to fit this side pocket, conferring selectivity.

Protocol: In Vitro COX-1/COX-2 Isoenzyme Inhibition
Assay
Standard: Colorimetric Screening (Peroxidase Activity)

Objective: Determine the Selectivity Index (SI =

).

Reagents:

Ovine COX-1 and Human Recombinant COX-2 enzymes.

Substrate: Arachidonic acid (100 µM).

Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

Heme (Cofactor).

Step-by-Step Methodology:

Preparation: Dissolve test pyrazole derivatives in DMSO. Ensure final DMSO concentration

in the assay buffer (0.1 M Tris-HCl, pH 8.0) does not exceed 2% (v/v) to prevent enzyme

denaturation.

Incubation:

Add 150 µL assay buffer, 10 µL heme, and 10 µL enzyme (COX-1 or COX-2) to wells.

Add 20 µL of test compound (range: 0.01 µM to 100 µM).

Incubate at 25°C for 5 minutes.

Reaction Initiation: Add 20 µL of Arachidonic acid/TMPD mixture.

Measurement: Monitor absorbance at 590 nm immediately. The rate of TMPD oxidation is

proportional to the cyclooxygenase activity.
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Validation (Quality Control):

Positive Control: Celecoxib (Must show SI > 300).

Negative Control: Solvent only (100% activity).

Z-Factor: Must be > 0.5 for the assay to be considered statistically robust.

Calculation:

Calculate

using non-linear regression (sigmoidal dose-response).

Antimicrobial Activity: Overcoming Resistance
With the rise of MDR (Multi-Drug Resistant) bacteria, pyrazoles targeting DNA Gyrase subunit

B (GyrB) offer a mechanism distinct from fluoroquinolones (which target the GyrA/DNA

interface).

Efficacy Data
Novel N-benzoyl-pyrazole derivatives have shown efficacy against MRSA (Methicillin-resistant

S. aureus).

Table 2: Antimicrobial Potency (MIC and Enzyme Inhibition)
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Compound Organism
MIC (

)

Target: DNA
Gyrase (

)

Note Ref

Cmpd 3k
S. aureus

(MRSA)
0.25 0.15

Potent GyrB

inhibitor
[2]

Cmpd 16 E. coli (MDR) 1.00 0.50
Broad

spectrum
[3]

Novobiocin S. aureus 0.125 0.20
Standard

GyrB inhibitor
[3]

Ciprofloxacin E. coli 0.01 0.26
Standard

GyrA inhibitor
[3]

Insight: The correlation between MIC and Gyrase

in Compound 3k confirms that bacterial death is driven by specific target engagement, not non-
specific membrane disruption.

Workflow: From Synthesis to Lead Optimization
To ensure reproducible biological results, the synthesis and screening pipeline must follow a

logical flow.

Figure 2: Pyrazole Drug Discovery Workflow
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Caption: A self-validating workflow ensuring only chemically pure (>95%) and potent

compounds progress to cellular assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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